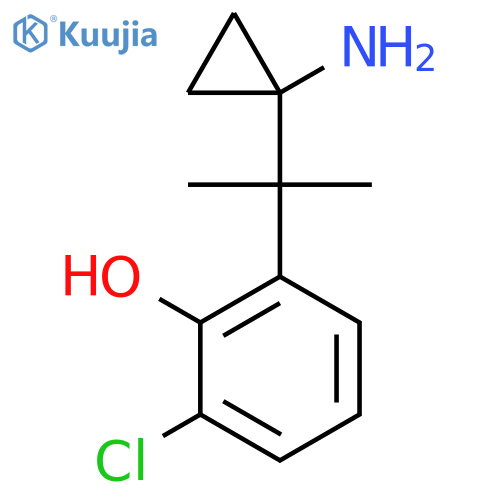

Cas no 2228963-87-7 (2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol)

2228963-87-7 structure

商品名:2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol

2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol 化学的及び物理的性質

名前と識別子

-

- 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol

- 2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol

- EN300-1991754

- 2228963-87-7

-

- インチ: 1S/C12H16ClNO/c1-11(2,12(14)6-7-12)8-4-3-5-9(13)10(8)15/h3-5,15H,6-7,14H2,1-2H3

- InChIKey: SMKPCDHGVKICAV-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1O)C(C)(C)C1(CC1)N

計算された属性

- せいみつぶんしりょう: 225.0920418g/mol

- どういたいしつりょう: 225.0920418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991754-0.25g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 0.25g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1991754-2.5g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 2.5g |

$2520.0 | 2023-09-16 | ||

| Enamine | EN300-1991754-5g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 5g |

$3728.0 | 2023-09-16 | ||

| Enamine | EN300-1991754-1g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 1g |

$1286.0 | 2023-09-16 | ||

| Enamine | EN300-1991754-0.05g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-1991754-0.5g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-1991754-10g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 10g |

$5528.0 | 2023-09-16 | ||

| Enamine | EN300-1991754-1.0g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 1g |

$1286.0 | 2023-06-01 | ||

| Enamine | EN300-1991754-10.0g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 10g |

$5528.0 | 2023-06-01 | ||

| Enamine | EN300-1991754-0.1g |

2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |

2228963-87-7 | 0.1g |

$1131.0 | 2023-09-16 |

2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

2228963-87-7 (2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量